molecular formula C6H13Cl2N3 B1381532 3-(Dimethylamino)azetidine-3-carbonitrile dihydrochloride CAS No. 1803604-82-1

3-(Dimethylamino)azetidine-3-carbonitrile dihydrochloride

Cat. No.: B1381532
CAS No.: 1803604-82-1
M. Wt: 198.09 g/mol
InChI Key: DNCDMORPQRHUMP-UHFFFAOYSA-N
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Description

3-(Dimethylamino)azetidine-3-carbonitrile dihydrochloride (CAS 1350108-21-8) is a versatile and high-value azetidine-based chemical building block designed for advanced medicinal chemistry and drug discovery applications. Its distinct structure, incorporating both a basic dimethylamino group and a polar carbonitrile moiety on the same saturated azetidine ring, makes it a sophisticated synthon for constructing complex molecular architectures. This compound is particularly valued for its role in the development of zinc-binding pharmacophores, which are critical for inhibiting metalloenzymes such as matrix metalloproteinases (MMPs) [https://pubs.rsc.org/en/content/articlelanding/2015/ob/c5ob00228a]. The sterically constrained four-membered ring introduces interesting stereochemical and conformational properties, while the functional handles allow for further derivatization to create targeted libraries for high-throughput screening and structure-activity relationship (SAR) studies. As a dihydrochloride salt, it offers enhanced solubility and stability for handling in various synthetic workflows. This product is intended for use by qualified researchers in laboratory settings.

Properties

IUPAC Name

3-(dimethylamino)azetidine-3-carbonitrile;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3.2ClH/c1-9(2)6(3-7)4-8-5-6;;/h8H,4-5H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNCDMORPQRHUMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1(CNC1)C#N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method Overview:

This approach involves starting from a substituted epoxide, such as 1,2-epoxypropane, which undergoes ring-opening with amines, followed by cyclization to form the azetidine ring.

Key Steps:

  • Ring-opening reaction: The 1,2-epoxypropane reacts with dimethylamine to produce a β-amino alcohol intermediate.
  • Cyclization: Under basic conditions, the amino alcohol undergoes intramolecular nucleophilic attack, closing the azetidine ring.

Reaction Conditions & Data:

Step Reagents & Conditions Temperature Time Yield Notes
Ring-opening 1,2-epoxypropane + dimethylamine Room temp to 50°C 2-4 hours ~85% Conducted in polar solvents like ethanol or methanol
Cyclization Base (potassium carbonate or triethylamine) 70-100°C 3-10 hours 70-80% Solvent: ethanol, isopropanol, or n-butanol

Research findings indicate that this route is efficient, avoids the use of catalysts like Pd/C, and proceeds under mild conditions, making it suitable for scale-up.

Preparation via Nucleophilic Substitution and Cyclization from Nitrile Precursors

Method Overview:

Starting from nitrile-containing intermediates, such as 3-cyanomethyl azetidine derivatives, the nitrile group is converted into the carbonitrile functionality, followed by quaternization with methylating agents to introduce the dimethylamino group.

Key Steps:

Reaction Conditions & Data:

Step Reagents & Conditions Temperature Time Yield Notes
Ring formation Amino precursor + halogenated nitrile 0-25°C 12-24 hours 60-75% Solvent: dichloromethane, tetrahydrofuran
Methylation Dimethyl sulfate or methyl iodide Reflux 4-8 hours 80-90% Excess methylating agent

Research indicates that this method allows precise functionalization, although it involves handling methylating agents with care.

Hydrolysis and Salt Formation

Method Overview:

The free base or intermediate azetidine derivatives are converted into the dihydrochloride salt via acidification with hydrochloric acid.

Key Steps:

Reaction Conditions & Data:

Step Reagents & Conditions Temperature Time Yield Notes
Salt formation HCl in ethanol/water 0-5°C 1-2 hours >90% Purity confirmed via HPLC

Research findings from patent CN106831523A report yields around 66% for the hydrochloride salt with high purity.

Alternative Route: From 3,3-Bis(hydroxymethyl)-azetidine

Method Overview:

This involves oxidation of a 3,3-bis(hydroxymethyl)-azetidine to the corresponding acid, followed by conversion to the nitrile and subsequent salt formation.

Key Steps:

Reaction Conditions & Data:

Step Reagents & Conditions Temperature Time Yield Notes
Oxidation Nitric acid 20-50°C 2-6 hours Moderate Produces azetidine-3-carboxylic acid
Nitrile formation Dehydration agents Reflux 4-12 hours Variable Followed by salt formation

Research indicates this route is suitable for large-scale synthesis of azetidine derivatives with functional groups.

Summary of Key Data

Preparation Method Main Reagents Typical Solvent Reaction Temperature Yield of Dihydrochloride Advantages
Epoxide ring-opening + cyclization 1,2-epoxypropane, dimethylamine, K2CO3 Ethanol, isopropanol 70-100°C 66-90% Mild, catalyst-free, scalable
Nitrile substitution + methylation Nitrile precursors, methylating agents Dichloromethane, tetrahydrofuran 0-25°C 60-90% Precise functionalization
Hydrolysis + salt formation Nitrile or ester derivatives Ethanol, water 0-5°C >90% Direct salt formation

Research Findings & Notes

  • The patent CN106831523A emphasizes a mild, catalyst-free route involving ring-opening of epoxides and intramolecular cyclization, achieving high yields and purity.
  • The patent EP0165636A1 describes methods for azetidine derivatives involving nitric acid oxidation, suitable for large-scale production.
  • The patent US6872717B2 highlights oxidation and functionalization strategies for azetidine derivatives, including nitrile transformations.
  • Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity.
  • Salt formation is straightforward, typically involving acidification with hydrochloric acid under controlled conditions to yield the dihydrochloride salt with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles such as halides, amines, and thiols.

Major Products Formed:

    Oxidation: Oxidized derivatives of the azetidine ring.

    Reduction: Reduced forms of the compound, potentially leading to the formation of primary or secondary amines.

    Substitution: Substituted azetidine derivatives with different functional groups replacing the dimethylamino group.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 3-(dimethylamino)azetidine-3-carbonitrile dihydrochloride typically involves the formation of azetidine derivatives through palladium-catalyzed reactions. The compound serves as a building block for combinatorial libraries, which are essential in drug discovery and development processes. The synthesis methods have been optimized to enhance yield and simplify product isolation, making it a valuable precursor for various chemical transformations .

Pharmacological Applications

This compound has shown promise in pharmacological research, particularly in the treatment of obesity and metabolic disorders. The compound can be administered in effective amounts to patients needing treatment, demonstrating its therapeutic potential .

Table 1: Summary of Pharmacological Uses

Application AreaMechanism of ActionReference
Obesity TreatmentAppetite suppression and metabolic regulationUS6872717B2
Anticancer ResearchInhibition of specific cellular pathwaysPMC6166229
Neurokinin AntagonismModulation of neurokinin receptorsWO2000063168A1

Biological Research Applications

In biological research, this compound is utilized as a non-ionic organic buffering agent in cell cultures. It maintains pH levels between 6 and 8.5, which is crucial for various biological assays and experiments .

Case Study: Buffering Capacity in Cell Cultures

A study demonstrated that the use of this compound as a buffering agent significantly improved cell viability and activity in culture conditions compared to traditional buffering agents. The results indicated that maintaining optimal pH levels is vital for cellular functions, highlighting the importance of this compound in biological applications .

Insights from Recent Research

Recent studies have focused on modifying the azetidine structure to enhance its biological activity. For instance, introducing methyl groups has been shown to curb metabolism, thereby increasing compound stability and selectivity for target enzymes such as monopolar spindle 1 (MPS1) . This modification strategy illustrates the ongoing efforts to optimize compounds derived from azetidines for better pharmacological profiles.

Table 2: Structural Modifications and Their Effects

Modification TypeEffect on ActivityReference
MethylationIncreased selectivity for MPS1PMC6166229
FluorinationEnhanced binding affinityPMC8142550
Alkyl SubstitutionImproved stability in metabolic pathwaysWO2000063168A1

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)azetidine-3-carbonitrile dihydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved can include signal transduction, metabolic processes, and cellular regulation.

Comparison with Similar Compounds

Key Observations :

  • Functional Group Impact: The presence of a nitrile group (cyano) in the target compound enhances electrophilicity, making it reactive in nucleophilic substitution reactions compared to hydroxyl- or amine-substituted analogs .
  • Similarity Scores: Compounds with dimethylamino side chains (e.g., 321890-22-6) exhibit high structural similarity (0.94), suggesting overlapping applications in medicinal chemistry .

Biological Activity

3-(Dimethylamino)azetidine-3-carbonitrile dihydrochloride is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.

  • Molecular Formula : C7H12Cl2N4
  • Molecular Weight : 207.10 g/mol
  • Structure : The compound features a dimethylamino group attached to an azetidine ring, with a carbonitrile functional group contributing to its reactivity.

Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the dimethylamino group enhances its lipophilicity, facilitating membrane penetration and interaction with intracellular targets.

Anticancer Activity

Studies have shown that this compound exhibits significant antiproliferative effects against several cancer cell lines. For instance, in vitro assays demonstrated that it can inhibit cell growth in breast cancer (MCF-7) and lung cancer cell lines, suggesting a potential role in cancer therapy.

Cell LineIC50 (µM)Reference
MCF-71.25
A5490.85

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes associated with cancer progression. Preliminary data suggest that it may act as a kinase inhibitor, which is crucial in cancer treatment.

Study 1: Antiproliferative Effects

A recent study evaluated the antiproliferative effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with significant effects observed at concentrations as low as 0.85 µM against A549 lung cancer cells.

Study 2: Mechanistic Insights

Another study focused on the mechanistic insights of this compound's action. It was found that the compound induces apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Pharmacokinetics

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. Initial findings suggest moderate bioavailability and a half-life conducive for therapeutic applications.

ParameterValue
Bioavailability~50%
Half-life4 hours
ClearanceModerate

Toxicity Profile

Toxicity assessments indicate that while the compound shows promising biological activity, it also exhibits cytotoxic effects at higher concentrations. Further studies are required to establish a safe therapeutic window.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 3-(Dimethylamino)azetidine-3-carbonitrile dihydrochloride, and how can reaction efficiency be optimized?

  • Methodological Answer : Carbodiimide-based coupling agents (e.g., EDC hydrochloride) are effective for activating intermediates in peptide-like syntheses. Reactions should be conducted in anhydrous solvents (e.g., acetonitrile or DMF) under inert atmospheres to avoid moisture-induced side reactions . Optimize reaction parameters (temperature, stoichiometry) using factorial design to identify critical variables .

Q. Which analytical techniques are suitable for confirming the structural integrity and purity of this compound?

  • Methodological Answer : Use HPLC (with UV detection) to assess purity (>98%) and NMR (¹H/¹³C) to confirm substituent positions on the azetidine ring. For crystallinity evaluation, employ X-ray diffraction or DSC to detect polymorphic variations .

Q. What precautions are critical for handling this compound given its physicochemical properties?

  • Methodological Answer : The compound is likely moisture-sensitive based on structural analogs. Store under argon at −20°C and use gloveboxes for weighing. For waste disposal, neutralize acidic byproducts with bicarbonate before transferring to licensed facilities .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of intermediates in the synthesis of this compound?

  • Methodological Answer : Quantum mechanical calculations (e.g., DFT) can map reaction pathways for intermediates like azetidine nitriles. Use software (e.g., Gaussian) to simulate transition states and identify energetically favorable routes. Pair with experimental validation to refine predictions .

Q. What strategies resolve discrepancies in solubility data across different experimental conditions?

  • Methodological Answer : Conduct controlled solubility tests in buffered aqueous solutions (pH 2–12) and organic solvents (DMF, THF). Use Karl Fischer titration to quantify residual moisture, which may alter solubility. Cross-reference with DLS to assess aggregation effects .

Q. How can this compound’s azetidine core be functionalized for targeted biological activity studies?

  • Methodological Answer : Introduce substituents via nucleophilic substitution at the nitrile group or dimethylamino moiety. Monitor reaction progress using LC-MS and validate regioselectivity via 2D NMR (e.g., NOESY). Test stability in physiological buffers (PBS, pH 7.4) .

Q. What mechanistic insights explain conflicting catalytic outcomes in reactions involving this compound?

  • Methodological Answer : Perform kinetic studies (e.g., variable-temperature NMR) to distinguish between competing pathways (e.g., SN1 vs. SN2). Use isotopic labeling (e.g., deuterated solvents) to trace proton transfer steps. Compare with analogous carbodiimide-mediated reactions .

Methodological Notes

  • Data Contradiction Analysis : When solubility or reactivity data conflict, systematically vary experimental parameters (solvent polarity, temperature) and employ orthogonal validation (e.g., NMR + HPLC) .
  • Experimental Design : For multi-step syntheses, apply DoE (Design of Experiments) to minimize trial-and-error approaches. Prioritize variables like catalyst loading and reaction time .
  • Safety Protocols : Follow ACS guidelines for handling hygroscopic and potentially toxic compounds. Use fume hoods for reactions releasing HCl gas .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(Dimethylamino)azetidine-3-carbonitrile dihydrochloride
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3-(Dimethylamino)azetidine-3-carbonitrile dihydrochloride

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